3-methyl-N-[6-methyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
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Overview
Description
3-methyl-N-[6-methyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[6-methyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The scalability of the synthesis process is crucial for its potential application in pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[6-methyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of 3-methyl-N-[6-methyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their biological activity.
Benzothiophene derivatives: These compounds share the benzothiophene core and are studied for their potential therapeutic effects
Uniqueness
What sets 3-methyl-N-[6-methyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide apart is its combination of functional groups, which may confer unique biological activities not seen in other similar compounds. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-methyl-N-[6-methyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-14-6-5-7-16(12-14)20(25)23-21-19(22(26)24-10-3-4-11-24)17-9-8-15(2)13-18(17)27-21/h5-7,12,15H,3-4,8-11,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYUVFGJECPZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N3CCCC3)NC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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